molecular formula C20H22FN3O3 B2735758 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034500-72-4

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2735758
CAS No.: 2034500-72-4
M. Wt: 371.412
InChI Key: BWFXMTWVXOPREO-UHFFFAOYSA-N
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Description

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Preclinical Profiling

A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists with a challenging chiral center, among them compounds with related structures to the queried chemical, which demonstrated robust receptor occupancy and good tolerability, suggesting potential in mood disorder treatment upon further clinical evaluation (Chrovian et al., 2018).

Molecular Structure and Conformation Analysis

The molecular structures of boric acid ester intermediates with benzene rings, which share synthetic pathways or functional groups with the queried chemical, were confirmed through various spectroscopic methods and single-crystal X-ray diffraction. These studies, complemented by density functional theory (DFT), reveal insights into the physicochemical properties of these compounds, indicating potential applications in materials science and drug design (Huang et al., 2021).

Antimicrobial and Anticancer Activity

Compounds with structural similarities to the queried chemical were synthesized and exhibited promising antimicrobial activities. The presence of certain functional groups was associated with enhanced activity, highlighting the potential for developing new antimicrobial agents (Kumar et al., 2012).

Drug Formulation and Solubility Improvement

Research focused on increasing the solubility and in vivo exposure of poorly water-soluble compounds through the development of suitable formulations. This work is critical for the successful evaluation of new drug candidates in early clinical trials, particularly for nonionizable compounds with poor water solubility (Burton et al., 2012).

Novel Syntheses and Biological Evaluation

Studies have developed novel synthetic routes and evaluated the biological activities of compounds structurally related to the queried chemical. These include anticancer evaluations, showcasing the potential of these compounds in therapeutic applications against various cancer cell lines (Gouhar & Raafat, 2015).

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFXMTWVXOPREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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